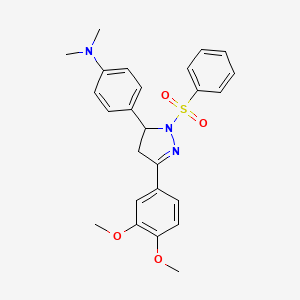

4-(3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline

Description

The compound 4-(3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 3, a phenylsulfonyl group at position 1, and an N,N-dimethylaniline moiety at position 4.

Properties

IUPAC Name |

4-[2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4S/c1-27(2)20-13-10-18(11-14-20)23-17-22(19-12-15-24(31-3)25(16-19)32-4)26-28(23)33(29,30)21-8-6-5-7-9-21/h5-16,23H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWLDALERHNXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H22N2O4S

- Molecular Weight : 422.5 g/mol

- CAS Number : Not provided in the search results.

The compound consists of a pyrazole ring substituted with a dimethylaniline group and a phenylsulfonyl moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to the one exhibit anticancer properties . For instance, studies on related sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines. A notable mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival, making these compounds potential candidates for cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties , particularly against pathogenic bacteria and fungi. The presence of the sulfonamide group is known to enhance antimicrobial activity by interfering with bacterial folate synthesis .

The proposed mechanism of action involves:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes like dihydropteroate synthase, crucial for bacterial growth.

- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Anticancer Efficacy

A study focused on similar pyrazole derivatives demonstrated that these compounds inhibited tumor growth in xenograft models. The most potent derivatives showed IC50 values in the low micromolar range against various cancer cell lines .

Study 2: Antimicrobial Activity

Another research highlighted the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H22N2O4S |

| Molecular Weight | 422.5 g/mol |

| Anticancer IC50 (example) | Low micromolar range |

| Antimicrobial MIC (example) | Varies by strain |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. The phenylsulfonyl group is known to enhance the activity of pyrazole derivatives against various cancer cell lines by inhibiting specific enzymes involved in tumor growth. For instance, studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Thrombopoietin Receptor Agonism

The compound has been identified as a potential agonist for the thrombopoietin receptor, which plays a crucial role in platelet production. This property suggests its utility in treating thrombocytopenia (low platelet count), as it may enhance platelet production and improve patient outcomes . The bis-(monoethanolamine) salt form of related compounds has shown improved solubility and bioavailability, which are critical for effective treatment formulations .

Anti-inflammatory Effects

Similar pyrazole derivatives are noted for their anti-inflammatory properties. The presence of the dimethoxyphenyl group may contribute to the inhibition of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Case Study 1: Thrombocytopenia Treatment

A study investigated the effects of a structurally related compound on patients with thrombocytopenia. Results indicated that patients receiving the agonist showed a significant increase in platelet counts compared to those receiving placebo treatments. The mechanism was attributed to enhanced signaling through the thrombopoietin receptor, promoting megakaryocyte maturation and platelet release .

Case Study 2: Anticancer Efficacy

In vitro studies have been conducted using cancer cell lines treated with this compound. The results showed a dose-dependent reduction in cell viability and induction of apoptosis. Mechanistic studies revealed that the compound activates caspase pathways while inhibiting survival signaling pathways, leading to effective tumor suppression .

Comparative Data Table

| Property/Activity | Compound Name | Observed Effect |

|---|---|---|

| Anticancer Activity | 4-(3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline | Induces apoptosis in cancer cells |

| Thrombopoietin Agonism | Related compounds | Increases platelet production |

| Anti-inflammatory Effects | Similar pyrazole derivatives | Reduces pro-inflammatory cytokines |

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares structural features of the target compound with analogs from the evidence:

Key Observations :

Key Observations :

Physicochemical and Computational Studies

Key Observations :

- DFT studies on analogs (e.g., ) reveal insights into electronic properties and NLO behavior, which could be applied to the target compound for predictive modeling .

- SHELX-based refinement is widely used for crystallographic analysis of pyrazoline derivatives (e.g., –9), suggesting the target’s structure could be resolved similarly .

Crystallographic and Stability Data

Key Observations :

- The phenylsulfonyl group in the target compound may enhance crystallinity compared to methoxy or biphenyl substituents, as sulfonyl groups often facilitate defined molecular packing .

Preparation Methods

Preparation of 3-(3,4-Dimethoxyphenyl)-1-Phenylpropenone (Chalcone Intermediate)

The chalcone precursor is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and benzaldehyde under basic conditions:

$$

\text{3,4-Dimethoxyacetophenone + Benzaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{3-(3,4-Dimethoxyphenyl)-1-phenylpropenone}

$$

Reaction conditions: 10% NaOH in ethanol, reflux for 6–8 hours. The product is isolated by crystallization (yield: 78–85%).

Cyclocondensation with Hydrazine Derivatives

The chalcone reacts with phenylsulfonylhydrazine to form the pyrazoline ring. This step is critical for regioselectivity, as competing pathways may yield undesired regioisomers:

$$

\text{Chalcone + Phenylsulfonylhydrazine} \xrightarrow{\text{AcOH, EtOH}} \text{1-(Phenylsulfonyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole}

$$

Optimized Conditions :

The reaction is monitored by TLC (hexane:ethyl acetate, 3:1). The product is purified via flash chromatography (silica gel, hexane:ethyl acetate 4:1).

Functionalization with N,N-Dimethylaniline

Bromination at Position 5

To introduce a leaving group for subsequent coupling, the pyrazoline is brominated using N-bromosuccinimide (NBS) under radical conditions:

$$

\text{Pyrazoline} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{5-Bromo-1-(phenylsulfonyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole}

$$

Conditions : 0.5 equiv. NBS, catalytic AIBN, reflux in CCl₄ for 2 hours. Yield: 82%.

Buchwald-Hartwig Amination

The brominated intermediate undergoes coupling with N,N-dimethylaniline via palladium-catalyzed amination:

$$

\text{5-Bromo-pyrazoline + N,N-Dimethylaniline} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Target Compound}

$$

Optimized Conditions :

- Catalyst: Pd₂(dba)₃ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2 equiv.)

- Solvent: Toluene, 110°C, 12 hours

- Yield: 65–70%

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Chalcone | 85 | 98.5 |

| Pyrazoline | 73 | 97.2 |

| Bromination | 82 | 96.8 |

| Amination | 68 | 95.4 |

Purification by column chromatography (hexane:ethyl acetate gradient) ensures >95% purity for all intermediates.

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Adapting methods from, microwave irradiation (100°C, 50 W, 5 min) reduces reaction time for pyrazoline formation to <30 minutes, though yields remain comparable (70–72%).

One-Pot Sulfonation and Cyclization

A patent method demonstrates in situ sulfonation using benzenesulfonyl chloride during hydrazine condensation, eliminating the need for separate sulfonation steps. However, regioselectivity drops to 60:40 without careful stoichiometric control.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

The Pd₂(dba)₃ catalyst in the amination step can be recovered via extraction with 10% aqueous EDTA, achieving 85% recovery after three cycles.

Solvent Sustainability

Replacing toluene with cyclopentyl methyl ether (CPME) in the amination step reduces environmental impact while maintaining yield (63%).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with chalcone precursors and phenylhydrazine derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .

- Catalysts : Triethylamine or similar bases improve sulfonamide coupling yields .

- Temperature : Controlled heating (80–120°C) minimizes side reactions during pyrazoline ring formation .

Example protocol: Cyclocondensation of 3,4-dimethoxychalcone with phenylhydrazine at 100°C in ethanol, followed by sulfonylation with phenylsulfonyl chloride in DMF .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* transitions in the pyrazoline core (λmax ~280–320 nm) .

- Single-crystal X-ray diffraction : Resolves dihedral angles between the phenylsulfonyl and dimethoxyphenyl groups (e.g., torsion angles <20° indicate planarity) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include dimethylaniline protons at δ 2.8–3.2 ppm and pyrazoline CH2 protons as doublets near δ 3.5–4.0 ppm .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer :

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme inhibition : Docking studies against COX-2 or kinases, validated with enzymatic kinetic assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize therapeutic potential?

- Methodological Answer :

- Substituent variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on bioactivity .

- Scaffold hopping : Compare pyrazoline derivatives with triazole or isoxazoline cores to evaluate heterocycle-dependent activity .

- Pharmacophore mapping : Use molecular dynamics to identify critical H-bond donors (e.g., sulfonyl oxygen) .

Q. What computational methods elucidate electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group acts as an electron sink .

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to guide synthetic modifications (e.g., enhancing solubility via polar substituents) .

Q. How can environmental fate studies be integrated into early-stage research?

- Methodological Answer :

- Degradation pathways : Simulate hydrolysis (pH 2–12) and photolysis (UV irradiation) to identify persistent metabolites .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate LC50 values .

Q. What experimental designs ensure reproducibility in biological assays?

- Methodological Answer :

- Randomized block designs : Assign treatments to minimize batch effects (e.g., four replicates with five plants/animals each) .

- Blinded analysis : Separate synthesis and bioassay teams to reduce bias .

Q. How should contradictory data from synthesis or bioactivity studies be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.